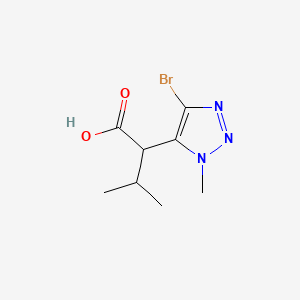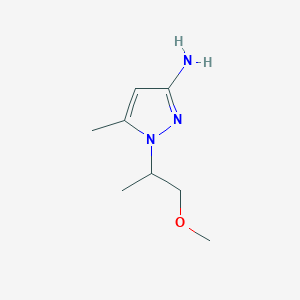![molecular formula C10H3BrClF2N3 B13084424 1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline CAS No. 1254196-54-7](/img/structure/B13084424.png)
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the imidazoquinoxaline core
Méthodes De Préparation
The synthesis of 1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline can be achieved through various synthetic routes. One common method involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the three-component (one-pot) method, which involves the reaction of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Analyse Des Réactions Chimiques
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents and palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt hyphal differentiation, spore germination, and germ tube growth in fungal cells . The compound may also induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways and molecular targets .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Quinoxaline Derivatives: Compounds like Olaquindox, Echinomycin, and Levomycin have similar quinoxaline cores but differ in their functional groups and applications.
Imidazoles: These compounds have a similar imidazole ring but differ in their substitution patterns and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1254196-54-7 |
|---|---|
Formule moléculaire |
C10H3BrClF2N3 |
Poids moléculaire |
318.50 g/mol |
Nom IUPAC |
1-bromo-4-chloro-7,8-difluoroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H3BrClF2N3/c11-8-3-15-10-9(12)16-6-1-4(13)5(14)2-7(6)17(8)10/h1-3H |
Clé InChI |
BIWVNFGXRUWGFH-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)N3C(=CN=C3C(=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


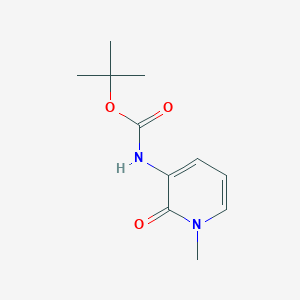
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
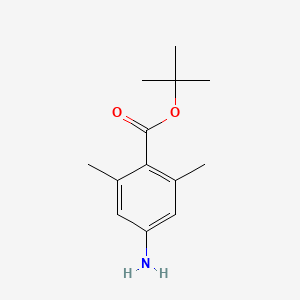
![2-(4-Bromophenyl)-5-(4-methylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13084385.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
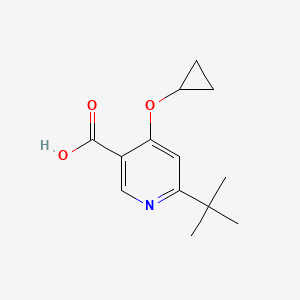
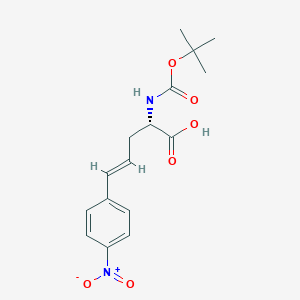

![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
